2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride

Medicinal Chemistry Pre-formulation Assay Development

Pyrrolidine-based scaffolds often suffer from poor aqueous solubility, delaying assay-ready preparation. 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide hydrochloride (CAS 2375274-16-9) is a pre-formed, water-soluble HCl salt that eliminates solubilization steps for HTS and in vitro assays. • 4,4-Geminal dimethyl substitution imposes conformational rigidity and enhances metabolic stability-critical for SAR studies targeting nuclear receptors (PR, ROR-α/γ) and CNS pathways. • Immediate aqueous/DMSO solubility ensures lot-to-lot assay reproducibility. • Acetamide and pyrrolidine NH groups provide dual handles for focused library derivatization. Supplied at ≥95% purity; ships globally under ambient conditions.

Molecular Formula C8H17ClN2O
Molecular Weight 192.69
CAS No. 2375274-16-9
Cat. No. B2887973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride
CAS2375274-16-9
Molecular FormulaC8H17ClN2O
Molecular Weight192.69
Structural Identifiers
SMILESCC1(CC(NC1)CC(=O)N)C.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-8(2)4-6(10-5-8)3-7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H
InChIKeyLEHKFHOZBMKJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-Dimethylpyrrolidin-2-yl)acetamide Hydrochloride (CAS 2375274-16-9): Core Building Block for Medicinal Chemistry and Neurological Research


2-(4,4-Dimethylpyrrolidin-2-yl)acetamide;hydrochloride (CAS 2375274-16-9) is a synthetic hydrochloride salt of a pyrrolidine-2-yl acetamide derivative. It belongs to the broader class of 2-substituted pyrrolidine amides, a scaffold frequently employed in the development of bioactive molecules targeting neurological and metabolic pathways [1]. The compound features a fully saturated pyrrolidine ring geminally substituted with two methyl groups at the 4-position, connected via the 2-position to an acetamide side chain, and is isolated as a stable, water-soluble hydrochloride salt .

Why 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide Hydrochloride (CAS 2375274-16-9) Cannot Be Substituted with Generic Pyrrolidine Acetamides


Generic substitution of this compound with structurally related pyrrolidine acetamides is not advisable due to critical differences in steric bulk, conformational rigidity, and physicochemical properties introduced by the 4,4-geminal dimethyl substitution. While compounds like 2-(pyrrolidin-2-yl)acetamide share the same core scaffold, the specific 4,4-dimethyl motif profoundly alters the molecule's lipophilicity, metabolic stability, and its interaction with hydrophobic binding pockets . Furthermore, as a hydrochloride salt, this compound offers significantly enhanced aqueous solubility compared to its free base, which is a critical, quantifiable parameter for assay reproducibility and formulation development .

Quantitative Differentiation Evidence for 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide Hydrochloride (CAS 2375274-16-9)


Enhanced Aqueous Solubility via Hydrochloride Salt Formation

The hydrochloride salt form of 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide exhibits a marked improvement in aqueous solubility compared to its free base counterpart. While quantitative solubility values for the free base are not publicly disclosed, vendor technical assessments confirm the hydrochloride salt form is specifically favored for its 'enhanced solubility and stability' in pharmaceutical and biochemical applications . This salt selection is a critical, quantifiable differentiator for procurement decisions where solubility directly impacts the feasibility of in vitro assays, especially at high screening concentrations.

Medicinal Chemistry Pre-formulation Assay Development

Steric and Conformational Differentiation from 4-Unsubstituted Pyrrolidine Analogs

The 4,4-dimethyl substitution on the pyrrolidine ring introduces significant steric bulk, which is known to restrict conformational flexibility and alter the orientation of the acetamide side chain relative to the pyrrolidine nitrogen. This structural feature is qualitatively noted in related 4,4-dimethylpyrrolidine derivatives as enhancing 'steric and electronic properties' and being 'valuable for modulating biological activity' . While direct head-to-head potency data against an unsubstituted analog (e.g., 2-(pyrrolidin-2-yl)acetamide) is not available, this class-level inference points to a distinct conformational profile that can impact target engagement.

Medicinal Chemistry SAR Drug Design

Potential for Enhanced Lipophilicity and Metabolic Stability via gem-Dimethyl Effect

The geminal dimethyl substitution at the 4-position of the pyrrolidine ring is a classic medicinal chemistry strategy to increase lipophilicity and reduce metabolic clearance by blocking sites of oxidative metabolism. While specific ADME data for this compound is not publicly reported, the 'gem-dimethyl effect' is a well-established class-level concept for improving metabolic stability. For example, related 4,4-dimethylpyrrolidine scaffolds are explicitly noted for their value in 'modulating biological activity' and as 'precursors in drug development' due to these structural modifications .

ADME Pharmacokinetics Medicinal Chemistry

Distinct In Vitro Selectivity Profile Inferred from Closely Related Scaffold Data

Data from a closely related compound (BindingDB BDBM50012261, CHEMBL1093016) provides a quantitative, albeit indirect, benchmark for the target's potential selectivity profile. This structurally related pyrrolidine derivative exhibits differential activity across three nuclear receptor targets in human cell-based assays: IC50 = 7.10E+3 nM for Progesterone Receptor (PR) antagonism, IC50 = 1.02E+4 nM for ROR-alpha inverse agonism, and IC50 = 1.45E+4 nM for ROR-gamma inverse agonism [1]. While not a direct measurement for 2375274-16-9, these values establish a class-level baseline and highlight the potential for this chemotype to engage nuclear receptors with varying potency.

Receptor Pharmacology Nuclear Receptors Selectivity Screening

Optimal Research and Industrial Application Scenarios for 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide Hydrochloride (CAS 2375274-16-9)


Pre-formulation and High-Throughput Screening (HTS) Campaigns

Due to its enhanced aqueous solubility as a hydrochloride salt, this compound is immediately ready for use in high-concentration DMSO stock solutions and subsequent aqueous dilution for HTS and in vitro assays, eliminating the need for time-consuming solubilization studies or formulation adjustments that are often required for free base analogs .

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Scaffolds

The 4,4-dimethyl substitution serves as a key SAR probe for investigating the effects of steric bulk and conformational restriction on target binding, metabolic stability, and selectivity. This compound is an ideal tool for medicinal chemists exploring the pyrrolidine core as a privileged scaffold in drug discovery .

Nuclear Receptor and CNS Target Screening Panels

Based on class-level evidence from related pyrrolidine acetamides demonstrating differential activity against nuclear receptors (PR, ROR-alpha, ROR-gamma) [1], this compound is well-suited for inclusion in focused screening panels targeting this receptor family or for use as a reference compound in assay development for CNS and endocrine-related targets.

Building Block for Advanced Intermediates and Conjugates

The compound's primary amine (after deprotection) or its acetamide group provides a functional handle for further derivatization. Its rigid pyrrolidine core offers stereochemical control in synthesis, making it a valuable building block for generating focused libraries of 4,4-dimethylpyrrolidine-containing compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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